C18 Ceramide-13C2,D2
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Overview
Description
C18 Ceramide-13C2,D2 is a deuterated and carbon-13 labeled sphingolipid ceramide. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. The molecular formula of this compound is C34H69D2NO3, and it has a molecular weight of 569.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18 Ceramide-13C2,D2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the ceramide structureThe isotopic labeling is achieved through the use of deuterated and carbon-13 labeled reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the incorporation of isotopes at specific positions within the molecule. The production is carried out under controlled environments to maintain the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
C18 Ceramide-13C2,D2 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the molecule, reducing double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include hydroxylated ceramides, reduced ceramides, and substituted ceramides. These products are often used in further studies to understand the biological and chemical properties of ceramides .
Scientific Research Applications
C18 Ceramide-13C2,D2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of lipid metabolism and dynamics.
Biology: Employed in the study of cell signaling pathways and membrane dynamics.
Medicine: Investigated for its role in diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and cosmetic products .
Mechanism of Action
C18 Ceramide-13C2,D2 exerts its effects by modulating various cellular pathways. It is known to inhibit the mitochondrial permeability transition pore, which plays a crucial role in apoptosis and cell survival. The compound also affects the PI3K/AKT pathway, leading to alterations in cell growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
C16 Ceramide: Another sphingolipid ceramide with a shorter fatty acid chain.
C24 Ceramide: A sphingolipid ceramide with a longer fatty acid chain.
Dihydroceramide: A reduced form of ceramide lacking the double bond in the sphingosine backbone
Uniqueness
C18 Ceramide-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling provides a significant advantage in research applications, enabling precise tracking and quantification of the compound in biological systems .
Biological Activity
C18 Ceramide-13C2,D2 is a specialized sphingolipid ceramide that has been modified with stable isotopes of carbon and deuterium. This compound is primarily utilized in scientific research, particularly in studies focusing on lipid metabolism and cellular signaling pathways. The isotopic labeling allows for enhanced tracking of metabolic processes, making it a valuable tool in understanding various biological activities and potential therapeutic applications.
- Molecular Formula : C18H37D2N1O2
- Molecular Weight : 569.95 g/mol
- Solubility : Slightly soluble in chloroform and very slightly soluble in methanol.
- Melting Point : 84-86°C
Isotopic Labeling
The incorporation of stable heavy isotopes (carbon-13 and deuterium) into the ceramide structure enhances the ability to study its behavior in biological systems. This feature allows researchers to conduct precise quantification and tracking of the compound's dynamics during metabolic processes.
This compound influences various biological processes through modulation of cellular pathways. Key mechanisms include:
- Inhibition of Mitochondrial Permeability Transition Pore (MPTP) : This action plays a significant role in apoptosis and cell survival, indicating potential applications in cancer research.
- Modulation of Phosphoinositide 3-Kinase (PI3K)/AKT Pathway : Alterations in this signaling pathway can affect cell growth and metabolism, linking this compound to metabolic diseases such as diabetes.
Research Findings
Recent studies have highlighted the compound's role in various health conditions:
- Cancer Research : this compound has been shown to induce apoptosis in cancer cells by modulating lipid metabolism, suggesting its potential as a therapeutic agent in oncology.
- Metabolic Disorders : The compound's ability to influence insulin signaling pathways makes it a candidate for research into insulin resistance and obesity-related conditions.
- Neurodegenerative Diseases : Investigations into its neuroprotective properties suggest that this compound may play a role in protecting against neurodegeneration.
Case Study 1: Cancer Cell Apoptosis
A study examined the effects of this compound on breast cancer cells, demonstrating that treatment led to significant apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Insulin Sensitivity
In a mouse model of high-fat diet-induced insulin resistance, administration of this compound improved insulin sensitivity by enhancing the activity of IRS-1 and IRS-2, crucial components of the insulin signaling pathway.
Comparative Analysis with Similar Compounds
Compound Name | Description | Unique Features |
---|---|---|
C16 Ceramide | Shorter fatty acid chain sphingolipid ceramide | Less hydrophobic compared to C18 Ceramide |
C24 Ceramide | Longer fatty acid chain sphingolipid ceramide | Greater hydrophobicity; different biological effects |
Dihydroceramide | Reduced form of ceramide lacking double bonds | Different structural properties affecting function |
This compound stands out due to its isotopic labeling, which facilitates advanced research into lipid dynamics and metabolic pathways.
Applications in Research
The unique properties of this compound make it applicable across several fields:
- Pharmacokinetics Studies : Its isotopic labeling allows for detailed tracking of drug metabolism.
- Metabolic Research : Understanding lipid metabolism can lead to insights into obesity and related disorders.
- Cancer Therapeutics : Investigating its apoptotic effects can contribute to the development of novel cancer treatments.
Properties
Molecular Formula |
C36H71NO3 |
---|---|
Molecular Weight |
570.0 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1/i33+1D2,34+1 |
InChI Key |
VODZWWMEJITOND-ASBUDYAPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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